Lipophilicity (XLogP3) Differentiation: 3-Nitro Target Compound vs. Des-Nitro and Halo Analogs
The target compound exhibits a computed XLogP3 of 1.4 [1], which is substantially lower (more hydrophilic) than the des-nitro parent compound N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide (CAS 101117-92-4), predicted to have XLogP3 of approximately 2.4 [2]. This 1.0 log unit difference represents a ~10-fold difference in octanol-water partition coefficient, meaning the target compound is approximately 10 times more water-soluble in the neutral form. By contrast, halogenated analogs such as 4-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide and 3,4-difluoro-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}benzamide exhibit computed logP values in the range of 2.5–3.0, making them 10–40 fold more lipophilic than the target compound [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) as predictor of aqueous solubility and membrane permeability |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | Des-nitro analog (CAS 101117-92-4): XLogP3 ~2.4; 4-chloro analog: XLogP3 ~2.7; 3,4-difluoro analog (CAS 303797-95-7): XLogP3 ~2.8 |
| Quantified Difference | ΔXLogP3 = –1.0 to –1.4 vs. halo analogs; ~10–40× greater hydrophilicity |
| Conditions | Computed by XLogP3 3.0 algorithm as implemented in PubChem, 2025 release |
Why This Matters
For procurement decisions in early drug discovery, a lower logP within the 1–3 range is often preferred for oral bioavailability; the target compound's logP of 1.4 places it closer to the ideal midpoint than its more lipophilic analogs, potentially reducing the need for formulation adjustments to improve aqueous solubility.
- [1] PubChem Compound Summary for CID 2171656, XLogP3 value. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem Compound Summary for CID 688677, N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide. National Center for Biotechnology Information, 2025. View Source
- [3] PubChem Computed Properties for 3,4-difluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide (CID 1442630). National Center for Biotechnology Information, 2025. View Source
